3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID
Overview
Description
3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID is a steroid compound that functions as a modulator of cellular signaling pathways. It acts by binding to specific receptors within the cell, leading to the activation or inhibition of downstream signaling cascades. This compound is involved in the regulation of gene expression and various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID involves multiple steps, typically starting from cholic acid or other bile acids. The process includes oxidation, reduction, and substitution reactions to introduce the necessary functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound is often carried out through biotransformation processes using microbial cultures. These cultures can selectively oxidize and reduce specific positions on the steroid nucleus, making the process more efficient and environmentally friendly .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethyl acetate, dichloromethane.
Major Products Formed:
Oxidation Products: 3alpha,6-dioxo-5alpha-cholanic acid.
Reduction Products: 3alpha-hydroxy-5alpha-cholanic acid.
Scientific Research Applications
3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Functions as a modulator of cellular signaling pathways, influencing gene expression and cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to cellular signaling dysregulation.
Industry: Used in the production of steroid-based pharmaceuticals and as a reference substance for drug impurities
Mechanism of Action
The mechanism of action of 3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID involves binding to specific receptors within the cell, leading to the activation or inhibition of downstream signaling cascades. This binding can result in the regulation of gene expression and various cellular processes. The compound’s molecular targets include nuclear receptors and enzymes involved in steroid metabolism .
Comparison with Similar Compounds
5beta-CHOLANIC ACID-3alpha-OL-6-ONE: Similar in structure but differs in the configuration of the steroid nucleus.
3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic acid: Another bile acid with similar functional groups but different biological activity
Uniqueness: 3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID is unique due to its specific configuration and functional groups, which confer distinct biological activities and make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZBXKZZDYMDCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-61-5 | |
Record name | 5β-Cholanic acid-3α-ol-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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